

physical and chemical characteristics of L-Tyrosine-d4

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Compound of Interest

Compound Name: L-Tyrosine-d4

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L-Tyrosine-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of **L-Tyrosine-d4**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes mandatory visualizations of key biological pathways involving tyrosine.

Physical and Chemical Properties

L-Tyrosine-d4, a deuterated isotopologue of the amino acid L-Tyrosine, serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification assays.^{[1][2]} Its physicochemical properties are largely similar to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of four deuterium atoms on the phenyl ring.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **L-Tyrosine-d4**.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ D ₄ NO ₃	[1][4]
Molecular Weight	185.21 g/mol	[1][4][5][6]
Appearance	White to pale beige solid/powder	[1][3]
Melting Point	>300 °C (decomposes)	[1][7]
Optical Activity	[α] ₂₅ /D -12°, c = 1 in 1 M HCl	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥99% (CP), >95% (HPLC)	[8]

Table 2: Solubility Data

Solvent	Solubility	Notes	Source(s)
Water	0.45 g/L (at 25 °C for L-Tyrosine)	Soluble.[1][3][9] L-Tyrosine-d ₄ is expected to have similar solubility.	[10][11]
Aqueous Acid	Slightly soluble	Sonication may be required.	[1]
Aqueous Base	Slightly soluble	[1]	
Ethanol	Insoluble	For L-Tyrosine.	[10]
Ether	Insoluble	For L-Tyrosine.	[10]
Acetone	Insoluble	For L-Tyrosine.	[10]

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of **L-Tyrosine-d4** are crucial for its effective application in research. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point of **L-Tyrosine-d4** is determined using the capillary method, a standard technique for powdered solids.[\[12\]](#)[\[13\]](#)

Principle: A small, packed sample of the compound in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[\[14\]](#) Pure crystalline compounds typically exhibit a sharp melting point range.[\[12\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **L-Tyrosine-d4** sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[\[15\]](#)
- Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[\[15\]](#)
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate. A fresh sample should be used for the accurate

determination.[15]

- Accurate Determination: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[14]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1 - T2. For compounds that decompose, the temperature at which decomposition is observed is noted (e.g., >300 °C dec.).[15]

Determination of Solubility

The solubility of **L-Tyrosine-d4** can be determined using a gravimetric method or, for low solubilities, more sensitive analytical techniques like UPLC.[16]

Principle: A saturated solution of the compound is prepared in a specific solvent at a constant temperature. The concentration of the dissolved compound is then measured to determine its solubility.

Apparatus:

- Vials with screw caps
- Analytical balance
- Constant temperature shaker or water bath
- Centrifuge
- Micropipettes
- Filtration device (e.g., syringe filters)
- Analytical instrument (e.g., UV-Vis spectrophotometer or UPLC system)

Procedure (Gravimetric Method):

- **Sample Preparation:** Add an excess amount of **L-Tyrosine-d4** to a pre-weighed vial.
- **Solvent Addition:** Add a known volume of the desired solvent (e.g., deionized water) to the vial.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to pellet the undissolved solid.
- **Aliquoting and Evaporation:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Place the aliquot in a pre-weighed container. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
- **Mass Determination:** Weigh the container with the dried solute. The mass of the dissolved **L-Tyrosine-d4** can be calculated by subtracting the initial weight of the container.
- **Calculation:** Solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Procedure (UPLC Method for Low Solubility):

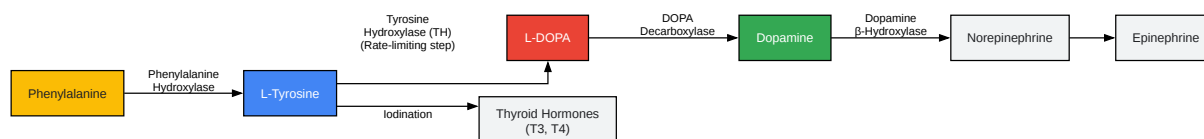
- Follow steps 1-4 from the gravimetric method.
- **Filtration:** Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
- **Dilution:** If necessary, dilute the filtered solution to a concentration within the linear range of the UPLC detector.
- **Analysis:** Inject the prepared sample into the UPLC system.
- **Quantification:** Determine the concentration of **L-Tyrosine-d4** in the sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Biological Pathways and Significance

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones.[17][18] **L-Tyrosine-d4** is an invaluable tracer for studying these metabolic and signaling pathways.

Tyrosine Metabolic Pathway

L-Tyrosine is centrally involved in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[17][19][20] It is synthesized in mammals from the essential amino acid phenylalanine.[17][21]

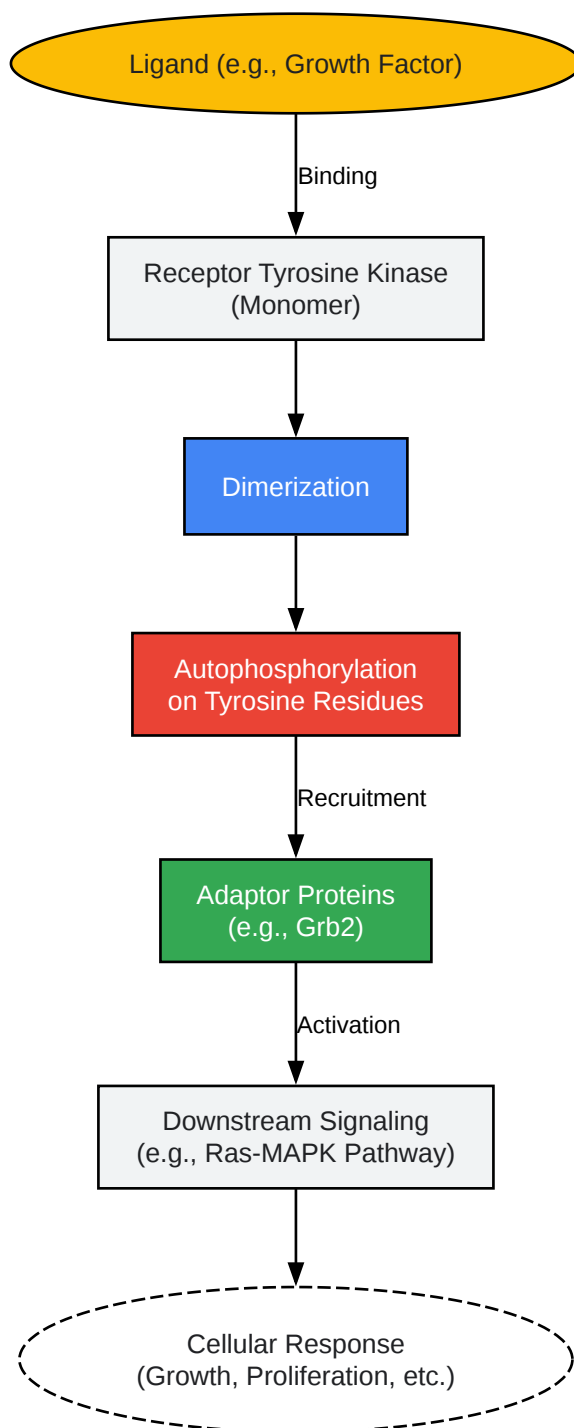


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Figure 1. Key metabolic pathways of L-Tyrosine.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, primarily mediated by Receptor Tyrosine Kinases (RTKs).[22][23] These cell surface receptors are activated by the binding of ligands such as growth factors, leading to a cascade of intracellular signaling events that regulate cell growth, differentiation, and metabolism.[22][24]



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